

Application Note: In Vitro Acetyl-CoA Carboxylase (ACCase) Inhibition Assay Using Quizalofop-P

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Compound of Interest		
Compound Name:	Quizalofop-P	
Cat. No.:	B1662796	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetyl-CoA carboxylase (ACCase) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This reaction is the first committed and rate-limiting step in the biosynthesis of fatty acids.[1][2] In plants and animals, ACCase plays a crucial role in regulating lipid metabolism. There are two main isoforms in mammals: ACC1, which is cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[3][4] Due to its critical role, ACCase is a key target for the development of herbicides and therapeutic drugs for conditions like obesity, diabetes, and cancer.[2][3][5]

Quizalofop-P is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("FOPs") chemical class.[6][7] Its herbicidal activity stems from the specific inhibition of the plastidial ACCase in grasses, which disrupts fatty acid synthesis, leading to the death of the plant.[6][7][8] This application note provides a detailed protocol for an in vitro assay to measure the inhibitory activity of **Quizalofop-P** against ACCase.

Principle of the Assay







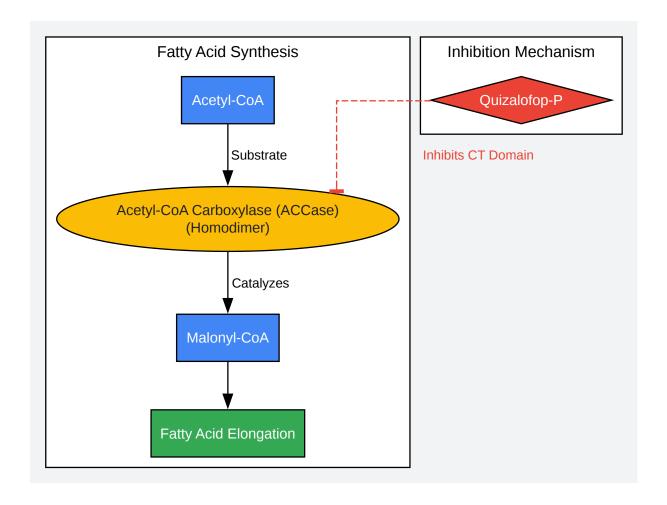
The activity of ACCase is determined by measuring the rate of one of its reaction products or the consumption of its substrates. A common and robust method is to quantify the amount of ADP produced, which is stoichiometric with the amount of malonyl-CoA formed. The ADP-Glo™ Kinase Assay is a suitable platform for this, where the ADP generated by ACCase is converted back to ATP, which is then used to drive a luciferase-luciferin reaction, producing a luminescent signal that is proportional to the ACCase activity.

Alternatively, colorimetric methods can be employed which measure the generation of inorganic phosphate (Pi) from ATP hydrolysis.[9][10][11] The Malachite Green assay, for instance, forms a colored complex with free phosphate, and the absorbance of this complex can be measured spectrophotometrically.[12][13]

ACCase Catalyzed Fatty Acid Synthesis Pathway

The diagram below illustrates the central role of ACCase in the fatty acid synthesis pathway and the inhibitory action of **Quizalofop-P**. ACCase catalyzes the conversion of Acetyl-CoA to Malonyl-CoA, which serves as a building block for fatty acid elongation. **Quizalofop-P** specifically inhibits the Carboxyltransferase (CT) domain of the enzyme, blocking this critical step.[1][5]





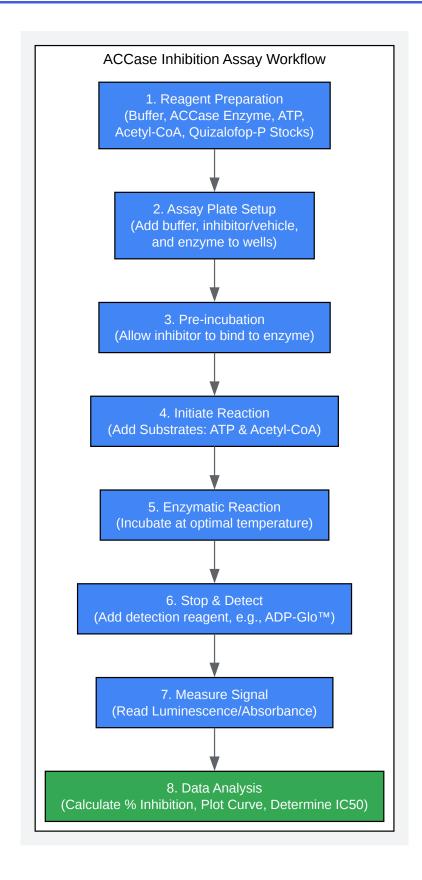
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Caption: ACCase pathway and **Quizalofop-P** inhibition mechanism.

Experimental Workflow

The general workflow for conducting the in vitro ACCase inhibition assay is outlined below. The process involves preparing the enzyme and inhibitor, initiating the enzymatic reaction, stopping the reaction and detecting the product, and finally, analyzing the data to determine inhibitory potency.





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Caption: General experimental workflow for the ACCase inhibition assay.



Detailed Experimental Protocol (Luminescence-Based)

This protocol is based on the principles of the ADP-Glo™ assay format for measuring ACCase activity.

Materials and Reagents

- Purified recombinant ACCase enzyme
- Quizalofop-P (active acid form)
- Acetyl-CoA
- ATP (Adenosine 5'-Triphosphate)
- Sodium Bicarbonate (NaHCO₃)
- ACCase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
- DMSO (for dissolving inhibitor)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection kit
- White, opaque 96-well or 384-well assay plates
- · Multichannel pipettes
- Plate reader capable of measuring luminescence

Reagent Preparation

- ACCase Assay Buffer: Prepare the buffer and keep it on ice.
- Quizalofop-P Stock Solution: Prepare a 10 mM stock solution of Quizalofop-P in 100% DMSO.



- Inhibitor Dilutions: Perform serial dilutions of the Quizalofop-P stock solution in DMSO to create a range of concentrations (e.g., from 1 mM down to 10 nM). The final DMSO concentration in the assay should be kept constant and low (≤1%).
- ACCase Enzyme Working Solution: Dilute the purified ACCase enzyme in cold ACCase
 Assay Buffer to the desired working concentration. The optimal concentration should be
 determined empirically to ensure the reaction is in the linear range.
- Substrate Mix: Prepare a substrate solution containing Acetyl-CoA, ATP, and NaHCO₃ in ACCase Assay Buffer. The final concentrations will depend on the K_m values for the specific enzyme but can typically be around 50 μM Acetyl-CoA and 50 μM ATP.

Assay Procedure

- Plate Setup:
 - Add 2.5 μL of each Quizalofop-P dilution or DMSO (for vehicle control) to the wells of a 96-well plate.
 - Add 2.5 μL of ACCase Assay Buffer to "no enzyme" control wells.
- Enzyme Addition: Add 5 μL of the ACCase enzyme working solution to all wells except the "no enzyme" controls.
- Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Add 5 μ L of the Substrate Mix to all wells to start the reaction. The total reaction volume is now 15 μ L.
- Enzymatic Reaction: Mix the plate and incubate for 60 minutes at 30°C or the enzyme's optimal temperature.
- ADP Detection:
 - Add 15 μL of ADP-Glo[™] Reagent to each well to stop the ACCase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.



- Add 30 μL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
- Measurement: Read the luminescence on a plate reader.

Data Analysis

- Calculate Percent Inhibition:
 - Subtract the "no enzyme" control signal from all other measurements.
 - Calculate the percent inhibition for each Quizalofop-P concentration using the following formula: % Inhibition = 100 * (1 - (Signal Inhibitor / Signal Vehicle))
- Determine IC₅₀:
 - Plot the percent inhibition against the logarithm of the **Quizalofop-P** concentration.
 - Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Data Presentation: Quizalofop-P Inhibitory Activity

The inhibitory potency of Quizalofop against ACCase can vary depending on the species and the presence of resistance-conferring mutations. The following table summarizes reported IC₅₀ values.



Species/Source of ACCase	Biotype/Genotype	IC₅₀ Value	Reference
Triticum aestivum (Wheat)	Wildtype (Susceptible)	0.486 μΜ	[14]
Triticum aestivum (Wheat)	Heterozygous Resistant	3.8-fold more resistant	[14]
Triticum aestivum (Wheat)	Homozygous Resistant	39.4-fold more resistant	[14]
Echinochloa crus-galli	Susceptible	0.76 μΜ	[15]
Echinochloa crus-galli	Resistant	9.19 μΜ	[15]
Echinochloa crus-galli	Geqiushan S biotype	41 nM (for Quizalofop- P-ethyl)	[1]

Note: The active form used in in vitro assays is typically the quizalofop acid, while the commercial herbicide is the **quizalofop-p**-ethyl ester, which is converted to the active acid in the plant.[14]

Troubleshooting

- High background signal: Ensure the ATP concentration is not excessively high, as this can lead to a high background in the ADP-Glo™ assay. Check for any contamination in reagents.
- Low signal-to-noise ratio: Optimize enzyme concentration and incubation time. Ensure the reaction is in the linear range.
- Poor curve fit: Widen the range of inhibitor concentrations. Check for errors in serial dilutions. Ensure complete mixing in the wells.
- Inhibitor insolubility: Quizalofop-P is soluble in DMSO.[16] If precipitation is observed upon
 addition to the aqueous buffer, consider lowering the final concentration or including a low
 percentage of a non-interfering surfactant like Tween-20 in the assay buffer. The final DMSO
 concentration should be consistent across all wells.[16]



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